molecular formula C18H23N5O4 B11203171 ethyl 4-({[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

ethyl 4-({[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B11203171
M. Wt: 373.4 g/mol
InChI Key: LQIMRXIZFYDVCD-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Moiety: The triazole ring is then reacted with a piperidine derivative under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the piperidine moiety, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE can be compared with other triazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct pharmacological properties.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[[1-(4-methoxyphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C18H23N5O4/c1-3-27-18(25)22-10-8-13(9-11-22)19-17(24)16-12-23(21-20-16)14-4-6-15(26-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,24)

InChI Key

LQIMRXIZFYDVCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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